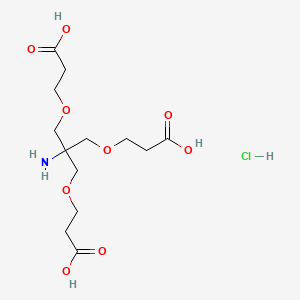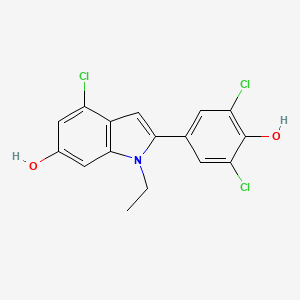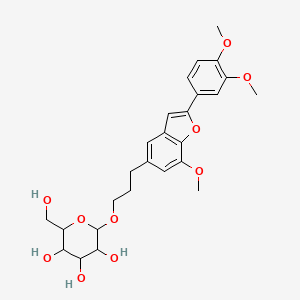
Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-[(bis(carboximetil)amino)metil]propanoico (clorhidrato) es un compuesto orgánico complejo que ha despertado interés en diversos campos científicos debido a su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de múltiples grupos carboxietóximetil unidos a un núcleo central de amino-metano, con la forma clorhidrato mejorando su solubilidad y estabilidad en soluciones acuosas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-[(bis(carboximetil)amino)metil]propanoico (clorhidrato) normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la reacción de una amina primaria con cloroacetato de etilo en condiciones básicas para formar el intermedio carboxietóximetil. Este intermedio se somete luego a reacciones adicionales para introducir grupos carboxietóximetil adicionales. El paso final implica la conversión de la base libre a su sal de clorhidrato mediante tratamiento con ácido clorhídrico.
Métodos de producción industrial
La producción industrial del ácido 3-[(bis(carboximetil)amino)metil]propanoico (clorhidrato) a menudo emplea reactores por lotes a gran escala donde las condiciones de reacción se controlan cuidadosamente para optimizar el rendimiento y la pureza. El uso de catalizadores y disolventes que facilitan la reacción mientras se minimizan los subproductos es crucial. Se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto final en su forma clorhidrato pura.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-[(bis(carboximetil)amino)metil]propanoico (clorhidrato) experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila son comunes, donde los grupos carboxietóximetil se pueden reemplazar por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidróxido de sodio u otras bases fuertes en soluciones acuosas o alcohólicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 3-[(bis(carboximetil)amino)metil]propanoico (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo su papel como precursor de fármacos o ingrediente farmacéutico activo.
Industria: Utilizado en la producción de productos químicos especiales y como aditivo en diversos procesos industriales.
Mecanismo De Acción
El mecanismo por el cual el ácido 3-[(bis(carboximetil)amino)metil]propanoico (clorhidrato) ejerce sus efectos implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un ligando, uniéndose a enzimas o receptores y modulando su actividad. Los grupos carboxietóximetil mejoran su capacidad para interactuar con moléculas biológicas, facilitando su papel en diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
Amino-Tri-(carboxymethyl)-methane: Lacks the ethoxy groups, resulting in different solubility and reactivity.
Amino-Tri-(carboxypropyl)-methane: Contains longer alkyl chains, affecting its steric properties and interactions.
Amino-Tri-(carboxyethoxymethyl)-ethane: Has an additional carbon in the central core, altering its overall structure and function.
Unicidad
El ácido 3-[(bis(carboximetil)amino)metil]propanoico (clorhidrato) es único debido a la presencia de grupos carboxietóximetil, que proporcionan propiedades químicas y físicas específicas que son ventajosas en diversas aplicaciones. Su forma clorhidrato mejora su solubilidad y estabilidad, lo que lo convierte en un compuesto valioso tanto en investigación como en entornos industriales.
Propiedades
Fórmula molecular |
C13H24ClNO9 |
|---|---|
Peso molecular |
373.78 g/mol |
Nombre IUPAC |
3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H23NO9.ClH/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20;/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20);1H |
Clave InChI |
ACGZZBXQNDTJIA-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)
![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)

![Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12290996.png)



![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)
![2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid](/img/structure/B12291019.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)



